molecular formula C28H20Cl2N2O B11083976 8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B11083976
M. Wt: 471.4 g/mol
InChI Key: PHSZLRAMRLIBSO-UHFFFAOYSA-N
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Description

8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with various metal ions .

Preparation Methods

The synthesis of 8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves the condensation of 6-aminoquinoline with aromatic aldehydes and dimedone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to alterations in their activity and function. The pathways involved often depend on the specific metal ion and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other phenanthroline derivatives such as:

What sets 8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one apart is its unique structure, which allows for the formation of highly stable and specific metal complexes, making it valuable in various advanced applications.

Properties

Molecular Formula

C28H20Cl2N2O

Molecular Weight

471.4 g/mol

IUPAC Name

8-(2,3-dichlorophenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

InChI

InChI=1S/C28H20Cl2N2O/c29-21-10-4-8-19(27(21)30)28-26-20(14-17(15-24(26)33)16-6-2-1-3-7-16)25-18-9-5-13-31-22(18)11-12-23(25)32-28/h1-13,17,28,32H,14-15H2

InChI Key

PHSZLRAMRLIBSO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C3=C(C=CC4=C3C=CC=N4)NC2C5=C(C(=CC=C5)Cl)Cl)C6=CC=CC=C6

Origin of Product

United States

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